(E)-1-(4-methoxyphenyl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one
Description
(E)-1-(4-Methoxyphenyl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core linking two aromatic systems: a 4-methoxyphenyl group (ring A) and a 5-phenylfuran-2-yl moiety (ring B). The methoxy group on ring A enhances electron-donating properties, while the furan ring in the B-position introduces steric and electronic complexity due to its oxygen heteroatom and appended phenyl group.
Properties
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-22-17-9-7-15(8-10-17)19(21)13-11-18-12-14-20(23-18)16-5-3-2-4-6-16/h2-14H,1H3/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIDYHOPBPBUHW-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-methoxyphenyl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 5-phenylfuran-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the product precipitates out.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-methoxyphenyl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, acids, or bases can be used depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Biological Activities
Research indicates that (E)-1-(4-methoxyphenyl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one exhibits several notable biological activities:
-
Antimicrobial Activity :
- The compound demonstrates significant antibacterial properties against drug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae. Its mechanism involves disrupting bacterial cell functions through interactions that may include hydrogen bonding and hydrophobic interactions.
-
Tyrosinase Inhibition :
- Tyrosinase is an enzyme involved in melanin production. Inhibition of this enzyme can be beneficial for treating hyperpigmentation disorders. Studies have shown that this compound can effectively inhibit tyrosinase activity, making it a candidate for skin-whitening agents.
-
Urease Inhibition :
- Urease is an enzyme that contributes to the pathogenesis of certain infections, particularly those caused by Helicobacter pylori. The compound has been identified as a potent urease inhibitor, which could potentially lead to new treatments for related infections.
- Antiproliferative Effects :
Structure-Activity Relationship (SAR)
The unique combination of furan and phenyl groups in this compound contributes to its distinctive biological activities. Comparative analysis with structurally similar compounds reveals that variations in substituents significantly affect biological efficacy. The following table summarizes some related compounds and their notable features:
| Compound Name | Structure | Notable Features |
|---|---|---|
| (E)-1-(furan-2-yl)-3-(5-phenyloxazol-2-yl)prop-2-en-1-one | C17H12N2O | Contains oxazole instead of furan; different activity profile |
| (E)-1-(thiophen-2-yl)-3-(5-(3-trifluoromethyl)phenyl)prop-2-en-1-one | C18H14F3OS | Incorporates thiophene; enhanced lipophilicity |
| (E)-1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | C16H14O3 | Features methoxy group; altered solubility |
Antimicrobial Efficacy
A study conducted by researchers demonstrated the efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative treatment for resistant infections .
Cancer Treatment Potential
In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Further research is ongoing to elucidate the specific mechanisms involved and to evaluate its effectiveness in vivo .
Mechanism of Action
The mechanism of action of (E)-1-(4-methoxyphenyl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one would depend on its specific biological activity. For example, if it exhibits anticancer properties, it might interact with cellular pathways involved in cell proliferation and apoptosis. Molecular targets could include enzymes, receptors, or DNA.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Chalcones sharing the 4-methoxyphenyl group on ring A but differing in ring B substituents highlight key structure-activity relationships (SAR):
Electronic Properties :
Quantum chemical descriptors (e.g., HOMO-LUMO gaps) from density functional theory (DFT) reveal that methoxy and furan substituents lower energy gaps, enhancing charge transfer and reactivity. For example, (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one has a HOMO-LUMO gap of -8.723 eV, whereas hydroxyl-substituted analogs exhibit higher gaps (-5.386 eV), correlating with reduced antioxidant efficacy .
Physicochemical and Crystallographic Comparisons
- Melting Points: Methoxy-rich chalcones (e.g., (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) melt at 109–111°C, while furan-containing derivatives (e.g., 1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one) exhibit lower melting points (~87–89°C), indicating reduced crystallinity due to non-planar furan rings .
Biological Activity
The compound (E)-1-(4-methoxyphenyl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one , also known as a derivative of chalcone, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in pharmacology, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the aldol condensation of appropriate aromatic aldehydes with ketones. The reaction is generally catalyzed by bases or acids, yielding the desired chalcone structure. The compound can be purified through recrystallization or chromatography techniques.
Antimicrobial Activity
Chalcones, including the target compound, have shown significant antimicrobial properties against various pathogens. Recent studies indicate that this compound exhibits antibacterial activity comparable to standard antibiotics.
Table 1: Antimicrobial Activity of this compound
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Studies suggest that it can scavenge free radicals effectively, contributing to its potential in preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity Assay Results
Cytotoxicity and Cancer Research
Research indicates that this chalcone derivative may possess cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 3: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell Cycle Arrest |
| A549 (Lung Cancer) | 18 | Apoptosis |
Case Study 1: Antibacterial Efficacy in Clinical Settings
A clinical study evaluated the efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. Results showed that it inhibited bacterial growth significantly, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains.
Case Study 2: Antioxidant Effects in Animal Models
In vivo studies demonstrated that administration of this compound reduced oxidative stress markers in diabetic rats. This suggests a protective role against complications arising from diabetes.
Q & A
Q. What are the recommended synthetic routes for (E)-1-(4-methoxyphenyl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized?
The compound is typically synthesized via Claisen-Schmidt condensation between a 4-methoxyacetophenone derivative and a 5-phenylfuran-2-carbaldehyde. Key steps include:
- Base-catalyzed aldol condensation : Use NaOH or KOH in ethanol/water under reflux (60–80°C) for 8–12 hours .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance yield compared to ethanol due to improved solubility of aromatic intermediates .
- Stereoselectivity control : The E-isomer dominates due to thermodynamic stability; confirm configuration via coupling constants () or X-ray crystallography .
Q. How can structural characterization be performed to confirm the E-configuration and substituent positions?
A multi-technique approach is essential:
Q. What computational methods validate the electronic structure and reactivity of this chalcone derivative?
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311G(d,p) to compare experimental vs. theoretical bond lengths and angles .
- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict charge transfer interactions (e.g., HOMO localized on furan, LUMO on enone system) .
Advanced Research Questions
Q. How can nonlinear optical (NLO) properties be experimentally evaluated, and what theoretical models support these findings?
- Experimental methods :
- Theoretical support :
Q. How do structural modifications (e.g., methoxy vs. hydroxy substituents) impact biological activity, and how can data contradictions be resolved?
Q. What strategies address discrepancies between experimental and computational data in crystallographic studies?
Q. How can solvent effects and aggregation states be controlled in photophysical studies?
- Solvatochromism : Measure UV-Vis shifts in solvents of varying polarity (e.g., λ red shifts in DMSO due to dipole stabilization) .
- Dynamic light scattering (DLS) : Monitor aggregation in aqueous solutions; use surfactants (e.g., CTAB) to stabilize monomeric forms .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
